molecular formula C25H48O7 B15187409 Methyl 6-stearoyl-beta-D-glucopyranoside CAS No. 20771-13-5

Methyl 6-stearoyl-beta-D-glucopyranoside

Cat. No.: B15187409
CAS No.: 20771-13-5
M. Wt: 460.6 g/mol
InChI Key: WQAXDWGYHYPNIA-PRDVQWLOSA-N
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Description

Methyl 6-stearoyl-beta-D-glucopyranoside is a chemical compound that belongs to the class of glycosides It is a derivative of glucopyranoside, where a stearoyl group is attached to the sixth carbon of the glucose moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-stearoyl-beta-D-glucopyranoside typically involves the esterification of methyl beta-D-glucopyranoside with stearic acid. The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure regioselectivity.

Industrial Production Methods

Industrial production of this compound can be achieved through enzymatic methods, which offer higher specificity and yield. Lipase-catalyzed esterification in organic solvents like acetonitrile has been reported to be effective for the regioselective synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-stearoyl-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the glucose moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester bond can be reduced to yield the corresponding alcohol.

    Substitution: The stearoyl group can be substituted with other acyl groups through transesterification reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Transesterification can be catalyzed by acids, bases, or enzymes like lipases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glucuronic acid derivatives, while reduction can produce glucopyranoside alcohols.

Scientific Research Applications

Methyl 6-stearoyl-beta-D-glucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-stearoyl-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors. The stearoyl group enhances its hydrophobic interactions, allowing it to integrate into lipid bilayers and affect membrane properties. It can also act as an inhibitor or activator of certain enzymes, depending on its structural conformation and the presence of other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-stearoyl-beta-D-glucopyranoside is unique due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it valuable in applications requiring the formation of stable emulsions or micelles.

Properties

CAS No.

20771-13-5

Molecular Formula

C25H48O7

Molecular Weight

460.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl octadecanoate

InChI

InChI=1S/C25H48O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)31-19-20-22(27)23(28)24(29)25(30-2)32-20/h20,22-25,27-29H,3-19H2,1-2H3/t20-,22-,23+,24-,25-/m1/s1

InChI Key

WQAXDWGYHYPNIA-PRDVQWLOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)O)O)O

Origin of Product

United States

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